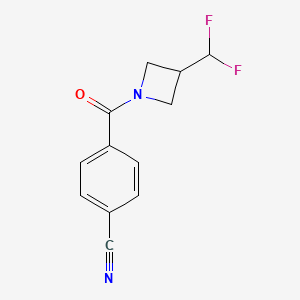

4-(3-(Difluormethyl)azetidin-1-carbonyl)benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

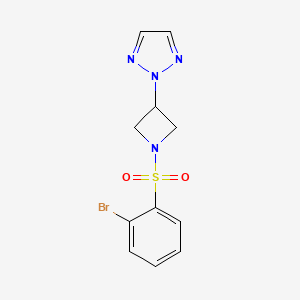

The synthesis of azetidines, which “4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile” is a part of, is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidines are fascinating four-membered nitrogen-containing heterocycles . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . At the same time, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wirkmechanismus

Target of Action

The primary target of the compound 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, the compound prevents the oxidation of succinate to fumarate, thereby disrupting the citric acid cycle.

Biochemical Pathways

The inhibition of succinate dehydrogenase by 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile affects the citric acid cycle . This cycle is a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA. Disruption of this cycle can lead to a decrease in the production of these high-energy molecules, affecting various downstream processes that rely on them.

Result of Action

The molecular and cellular effects of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile’s action primarily involve the disruption of the citric acid cycle . This can lead to a decrease in the production of high-energy molecules, potentially affecting a wide range of cellular processes that rely on these molecules.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Additionally, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound for scientific research. However, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile. One area of interest is the development of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile and its effects on various biological pathways. Finally, studies in humans are needed to determine the safety and efficacy of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile as a therapeutic agent.

Conclusion

In conclusion, 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, making it a viable compound for scientific research. 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities, and its mechanism of action involves the inhibition of key enzymes and signaling pathways. While 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has several advantages for use in lab experiments, its limitations include its unclear mechanism of action and lack of extensive studies in humans. Future research on 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile should focus on the development of analogs with improved potency and selectivity, further understanding of its mechanism of action, and studies in humans to determine its safety and efficacy as a therapeutic agent.

Synthesemethoden

The synthesis of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile involves the reaction of 4-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxylic acid with difluoromethylamine and triethylamine. The resulting product is then reacted with benzonitrile to obtain 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile. The synthesis of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile has been optimized for high yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

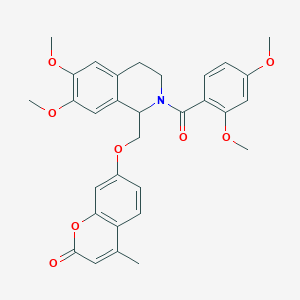

a. Peptidomimetika und Aminosäure-Surrogate: DFMCB kann als wertvoller Baustein für die Gestaltung von Peptidomimetika dienen. Durch die Nachahmung der räumlichen Anordnung von Aminosäuren können diese Verbindungen die Arzneimittelstabilität, Bioverfügbarkeit und Zielspezifität verbessern.

b. Nukleinsäurechemie: Forscher haben DFMCB-Derivate als potenzielle Nukleinsäurebinder untersucht. Ihre Fähigkeit, mit DNA oder RNA zu interagieren, eröffnet Möglichkeiten für die Entwicklung neuartiger Therapeutika, einschließlich Krebsmedikamenten und Gen-Editing-Werkzeugen.

a. Henry-Reaktion: DFMCB-basierte Katalysatoren wurden in der Henry-Reaktion eingesetzt, die die Synthese von β-Nitroalkoholen ermöglicht. Diese Reaktion ist entscheidend für die Konstruktion komplexer Moleküle.

b. Suzuki- und Sonogashira-Reaktionen: DFMCB-Derivate nehmen an Suzuki- und Sonogashira-Kreuzkupplungsreaktionen teil. Diese Transformationen ermöglichen die Assemblierung verschiedener organischer Strukturen, darunter biologisch aktive Verbindungen.

c. Michael-Addition: DFMCB-haltige Moleküle können als Michael-Akzeptoren fungieren und mit Nukleophilen in Michael-Additionsreaktionen reagieren. Diese Reaktionen sind unerlässlich für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

Polymerchemie

DFMCB-Derivate finden Anwendungen in der Polymersynthese. Ihre Einarbeitung in Polymerrückgrate kann einzigartige Eigenschaften verleihen, wie z. B. verbesserte Löslichkeit, mechanische Festigkeit oder Reaktionsfähigkeit auf äußere Reize.

Zusammenfassend lässt sich sagen, dass DFMCB die Brücke zwischen grundlegender synthetischer Chemie und praktischen Anwendungen schlägt. Seine Vielseitigkeit als heterocyclisches Synthon und seine Auswirkungen auf die Arzneimittelentwicklung, Katalyse und Materialwissenschaften machen es zu einem spannenden Forschungsfeld. 🧪🔬

Für detailliertere Informationen können Sie sich auf die folgenden Quellen beziehen:

- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 45763-45783

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain, Stereoselectivity, and Functionalization

- Synthesis of azetidines by aza Paternò–Büchi reactions

Eigenschaften

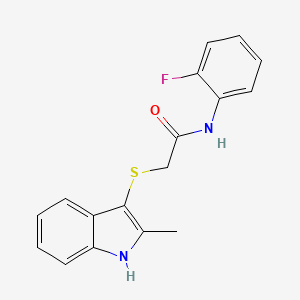

IUPAC Name |

4-[3-(difluoromethyl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c13-11(14)10-6-16(7-10)12(17)9-3-1-8(5-15)2-4-9/h1-4,10-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIAKJGGNRTVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)

![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)